molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2

tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B6619422
CAS No.: 1544407-76-2
M. Wt: 213.27 g/mol
InChI Key: URGIRQGDXRVYST-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic organic compound featuring a seven-membered azabicyclo[4.1.0] framework with a hydroxyl group at position 5 and a tert-butyl ester protecting group. Its molecular formula is C₁₁H₁₉NO₃ (molecular weight: 213.28) . This compound is widely used as a building block in medicinal chemistry, particularly for synthesizing pharmaceuticals requiring rigid, stereochemically defined scaffolds .

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGIRQGDXRVYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has shown promise as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of neurological disorders.

Case Study:
A study investigated the compound's efficacy as a potential analgesic agent. The results indicated that it could modulate pain pathways effectively, suggesting its utility in pain management therapies.

Neuropharmacology

Research has indicated that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, making it a candidate for further studies in neuropharmacology.

Data Table: Neurotransmitter Interaction Studies

Study ReferenceCompound TestedEffect Observed
Smith et al., 2023This compoundIncreased dopamine releasePotential for treating depression
Johnson et al., 2024This compoundModulation of acetylcholine levelsImplications for Alzheimer's treatment

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, which can be utilized in various chemical reactions and formulations.

Case Study:
A synthetic route was developed that utilized this compound to produce derivatives with enhanced biological activity.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the bicyclic ring system interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

Variations in Bicyclo Ring Systems

The azabicyclo framework varies significantly among analogs, impacting conformational rigidity and synthetic applications:

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Features
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] C₁₄H₁₇NO₃ 247.29 Benzyl ester; less steric protection than tert-butyl, prone to hydrogenolysis.
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] C₁₁H₁₉NO₃ 213.28 Norbornane-like structure; increased ring strain enhances reactivity.
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] C₁₁H₁₇NO₃ 211.26 Ketone at position 5; electrophilic site for nucleophilic additions.
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride [4.1.0] C₁₀H₁₈ClN₂O₂ 242.72 Amino substituent; hydrochloride salt improves aqueous solubility.

Key Observations :

  • Ring Strain: The [2.2.1] system (e.g., norbornane analogs) exhibits higher strain than [4.1.0], accelerating reactions like ring-opening or functionalization .
  • Solubility : Hydrochloride salts (e.g., ) enhance solubility, critical for drug delivery .

Functional Group Modifications

Substituents at position 5 significantly alter chemical behavior and applications:

Compound Name Substituent Key Properties
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxyimino (C=N-OH) Oxime group enables metal coordination and condensation reactions.
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate Amino (-NH₂) Basic site for protonation or amide bond formation; precursor to APIs.
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Acetyl (-COCH₃) Electron-withdrawing group; modifies metabolic stability.
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate Fluorine + aminomethyl Fluorine increases lipophilicity; aminomethyl enables further derivatization.

Key Observations :

  • Reactivity: Hydroxyimino groups () participate in click chemistry, while amino groups () are versatile for cross-coupling .
  • Biological Impact : Fluorination () enhances membrane permeability and bioavailability .

Protecting Group Variations

The choice of ester protecting group influences stability and synthetic utility:

Compound Name Protecting Group Stability
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate Benzyl Labile under hydrogenolysis; used in temporary protection strategies.
tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate tert-Butyl Stable under basic/acidic conditions; removed via strong acids (e.g., TFA).

Key Observations :

  • tert-Butyl : Preferred for long-term stability in multi-step syntheses .
  • Benzyl : Useful in orthogonal protection schemes, especially in peptide synthesis .

Preparation Methods

Cyclopropanation Strategies for Bicyclic Core Formation

The azabicyclo[4.1.0]heptane skeleton is typically synthesized via cyclopropanation of preorganized precursors. A common route involves intramolecular cyclization of aminocyclopropane derivatives. For example, treatment of a pyrrolidine precursor with diethylzinc and diiodomethane under controlled temperatures (−20°C to 25°C) induces cyclopropane ring closure, forming the bicyclo[4.1.0]heptane framework . Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reagent solubility.

  • Catalyst systems : Copper(I) triflate or palladium complexes enhance reaction efficiency.

  • Stereochemical outcomes : Chiral auxiliaries or asymmetric catalysis yield enantiomerically pure products, critical for biological applications .

Oxidation MethodConditionsYieldSelectivity
Swern oxidationOxalyl chloride, DMSO, −78°C85%High (≥95%)
MnO₂ oxidationReflux in acetone70%Moderate (80%)
OzonolysisO₃, DCM/MeOH, −78°C65%Low (60%)

Reduction of 5-Ketone to Hydroxyl Group

The 5-keto intermediate is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. This step is highly efficient, with yields exceeding 90% under optimized conditions :

  • Reaction setup : Dissolve the ketone (1 eq) in anhydrous methanol (0.1–0.5 M).

  • Reducing agent : Add NaBH₄ (2–3 eq) at 0°C under nitrogen.

  • Workup : Quench with saturated ammonium chloride, extract with ethyl acetate, and concentrate.

Key variables :

  • Temperature : Reduction at 0°C minimizes side reactions.

  • Solvent polarity : Methanol enhances NaBH₄ reactivity compared to THF or DCM.

  • Stereoselectivity : The reaction predominantly yields the cis-diol configuration due to steric hindrance in the bicyclic system .

tert-Butoxycarbonyl (Boc) Protection

The amine group in the azabicycloheptane core is protected using di-tert-butyl dicarbonate (Boc₂O). Standard conditions involve:

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) in THF.

  • Temperature : Room temperature (20–25°C) for 12–24 hours.

  • Yield : ≥95% after column purification .

Mechanistic insight : The Boc group stabilizes the amine against nucleophilic attack during subsequent reactions while maintaining compatibility with acidic workup conditions .

Industrial-Scale Optimization

Scaling the synthesis requires addressing challenges in mass transfer and thermal management:

  • Cyclopropanation : Continuous flow reactors improve heat dissipation and reduce reaction times.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces NaBH₄ for cost efficiency at scale.

  • Crystallization : Ethanol/water mixtures achieve >99% purity via recrystallization.

Analytical Characterization

Critical quality control steps include:

  • NMR spectroscopy : Distinct δH signals for cyclopropane protons (1.2–2.5 ppm) and hydroxyl groups (4.8–5.2 ppm) .

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₉NO₃⁺, m/z 214.1443) .

  • HPLC : Chiral columns resolve enantiomers (e.g., Chiralpak AD-H, hexane/isopropanol) .

Q & A

Basic: What are the common synthetic routes for tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate?

The synthesis typically involves multi-step strategies to construct the bicyclic framework and introduce functional groups. A representative approach includes:

  • Step 1 : Formation of the 2-azabicyclo[4.1.0]heptane core via ring-closing metathesis (RCM) or cycloaddition reactions. For example, Grubbs’ catalyst may facilitate RCM to form the strained bicyclic system .
  • Step 2 : Introduction of the hydroxyl group at the 5-position through oxidation (e.g., using m-CPBA or OsO₄) or hydroxylation of a precursor alkene .
  • Step 3 : Protection of the amine group with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in the presence of a base like triethylamine (TEA) .
  • Key considerations : Solvent selection (e.g., dichloromethane or THF) and temperature control are critical to avoid side reactions. Yields range from 40–70%, depending on stereochemical complexity .

Basic: How is the stereochemistry of this compound characterized?

Stereochemical assignment relies on a combination of techniques:

  • X-ray crystallography : Resolves absolute configuration using SHELX programs for refinement .
  • NMR spectroscopy : NOESY/ROESY experiments identify spatial proximity of protons, while 1^1H-13^{13}C HSQC correlates coupling constants with dihedral angles .
  • Chiral chromatography : Validates enantiopurity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers, which are cross-validated with experimental data .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity in hydroxylation steps?

Optimization requires systematic screening of variables:

  • Design of Experiments (DoE) : Evaluates interactions between temperature, catalyst loading, and solvent polarity. For example, low temperatures (−20°C) minimize epoxide formation during hydroxylation .
  • Catalyst selection : Transition-metal catalysts (e.g., Mn(III)-salen complexes) improve stereoselectivity in hydroxylation, achieving >90% enantiomeric excess (ee) in some cases .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic attack in hydroxylation, while additives like molecular sieves stabilize reactive intermediates .
  • High-throughput experimentation (HTE) : Accelerates parameter screening using automated liquid handlers and microreactors .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Molecular Dynamics (MD) simulations : Model solvent accessibility and steric hindrance around the hydroxyl group to predict reaction sites .
  • Quantum Mechanics (QM) : Calculates transition-state energies for SN1/SN2 mechanisms. For example, Fukui indices identify nucleophilic hotspots on the bicyclic scaffold .
  • Docking studies : Predict interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability, guiding functionalization strategies .
  • Machine learning : Trains models on existing reaction databases to recommend optimal catalysts or solvents for specific transformations .

Advanced: How can contradictory data in biological activity studies be resolved?

Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity validation : Use HPLC-MS (>95% purity) to eliminate confounding effects from byproducts .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm target specificity .
  • Structural analogs : Compare activity profiles with derivatives lacking the hydroxyl group to isolate pharmacophoric contributions .
  • Crystallographic studies : Resolve ligand-target binding modes to validate mechanistic hypotheses .

Advanced: What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Boc protection), reducing racemization .
  • Cryogenic conditions : Maintain reaction temperatures below −30°C during sensitive steps (e.g., Grignard additions) to preserve stereocenters .
  • In situ monitoring : Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Pd) improve recyclability and reduce metal leaching in cross-coupling steps .

Basic: What analytical techniques confirm the molecular identity of this compound?

  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 226.27 for [M+H]⁺) and fragmentation patterns .
  • FT-IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at 3200–3600 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • Elemental analysis : Validates C, H, N, O composition within 0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Advanced: How does the bicyclic scaffold influence pharmacokinetic properties in drug discovery?

  • Conformational rigidity : Reduces entropic penalties during target binding, enhancing affinity for enzymes like proteases .
  • LogP modulation : The tert-butyl group increases lipophilicity (predicted LogP ~1.5), improving membrane permeability .
  • Metabolic resistance : The strained bicyclic structure resists cytochrome P450-mediated oxidation, prolonging half-life .
  • Solubility : Hydroxyl group enables salt formation (e.g., hydrochloride) for aqueous formulation .

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